![molecular formula C11H16ClNO3 B2634352 (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride CAS No. 2225126-96-3](/img/structure/B2634352.png)
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
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Description
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Derivatives of 3-amino-4-(benzyloxy)butanoic acid have been shown to exhibit significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis of Edeine Analogs
- Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful for the synthesis of edeine analogs, have been developed using differently N-protected (S)-2,3-diaminopropanoic acid (Czajgucki et al., 2003).
Pharmaceutical Applications
- In pharmaceutical research, 4-(3-Amino-2-carboxy phenyl) butanoic acid, a derivative of 3-amino-4-(benzyloxy)butanoic acid, has been identified as a key intermediate in the synthesis of new thymidylate synthesis inhibitors (Yuan Guo-qing, 2013).
Polymer Synthesis
- 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a derivative, has been utilized as a precursor in the preparation of a chiral β-polyamide, a nylon 3 analog (García-Martín et al., 2000).
Antioxidant Properties
- New derivatives with (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles have been synthesized to investigate their antioxidant properties, showing potential in pharmacological applications (Dmitro V. Dovbnya et al., 2022).
Anticonvulsant Activity
- Some derivatives have been evaluated for their anticonvulsant activity, showing promise in the development of new anticonvulsant drugs (Waszkielewicz et al., 2007).
properties
IUPAC Name |
(3S)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZBAGCTULPTPV-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride |
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